molecular formula C12H24N2O2 B443559 N-(4-morpholinyl)octanamide

N-(4-morpholinyl)octanamide

Cat. No.: B443559
M. Wt: 228.33g/mol
InChI Key: PHRYBOLYWHZTEB-UHFFFAOYSA-N
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Description

N-(4-Morpholinyl)octanamide is an amide derivative featuring a morpholine moiety (a six-membered ring containing one nitrogen and one oxygen atom) linked to an octanamide chain. Morpholine derivatives are known for their polar nature due to the oxygen and nitrogen atoms in the ring, which enhance aqueous solubility compared to purely aromatic substituents . The octanamide chain contributes to lipophilicity, balancing solubility and membrane permeability—a critical factor in pharmacological applications.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33g/mol

IUPAC Name

N-morpholin-4-yloctanamide

InChI

InChI=1S/C12H24N2O2/c1-2-3-4-5-6-7-12(15)13-14-8-10-16-11-9-14/h2-11H2,1H3,(H,13,15)

InChI Key

PHRYBOLYWHZTEB-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NN1CCOCC1

Canonical SMILES

CCCCCCCC(=O)NN1CCOCC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Octanamide Derivatives

Compound Name Molecular Formula Substituent Aqueous Solubility LogD (pH 5.5) H-Bond Donors/Acceptors
N-(4-nitrophenyl)octanamide C₁₄H₂₀N₂O₃ 4-nitrophenyl Low ~3.5 (pred.) 2/3
N-(6-methoxypyridin-3-yl)octanamide C₁₄H₂₁N₂O₂ 6-methoxypyridin-3-yl Moderate ~2.8 (pred.) 2/3
N-(4-amino-2-methylphenyl)octanamide C₁₅H₂₂N₂O 4-amino-2-methylphenyl Moderate-High ~1.9 2/2
This compound* C₁₂H₂₂N₂O₂ 4-morpholinyl High (predicted) ~1.2 (pred.) 1/3 (predicted)

Notes:

  • N-(4-nitrophenyl)octanamide (Oc-pNA) : The electron-withdrawing nitro group reduces solubility but stabilizes the amide bond, making it a stable substrate for enzyme assays .
  • N-(6-methoxypyridin-3-yl)octanamide (Oc-MAP) : The methoxypyridinyl group enhances solubility compared to nitro derivatives, with moderate lipophilicity suitable for cellular uptake .
  • N-(4-amino-2-methylphenyl)octanamide: The electron-donating amino group increases solubility and reduces LogD, favoring polar environments .
  • This compound : Predicted high solubility due to the morpholine ring’s polarity, though the absence of aromaticity may reduce stacking interactions in enzyme binding .

Table 2: Enzyme Affinity and Selectivity

Compound Name Target Enzyme Specificity Constant Key Findings
N-(6-methoxypyridin-3-yl)octanamide Fatty Acid Amide Hydrolase (FAAH) 1x (baseline) Moderate affinity; used as a reference substrate.
N-(4-nitrophenyl)octanamide FAAH 0.125x Lower specificity due to nitro group’s steric effects.
This compound* Not reported N/A Morpholine’s polarity may alter binding kinetics compared to aromatic analogs.

Insights :

  • Substituents significantly influence enzyme interactions. For FAAH, Oc-MAP exhibits an eight-fold higher specificity constant than Oc-pNA , attributed to the methoxypyridinyl group’s optimal steric and electronic profile .
  • The morpholine group in This compound may disrupt hydrophobic interactions critical for FAAH binding, though its oxygen atom could form hydrogen bonds with active-site residues .

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